7-Hydroxy-loxapine-glucuronide is a significant metabolite of loxapine, which is an atypical antipsychotic agent. This compound is formed through the process of glucuronidation, a biochemical reaction that enhances the solubility and excretion of loxapine and its metabolites from the body. The chemical formula for 7-Hydroxy-loxapine-glucuronide is , and it has a molecular weight of approximately 519.94 g/mol .
The synthesis of 7-Hydroxy-loxapine-glucuronide typically involves hydroxylation followed by glucuronidation. The hydroxylation step is catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups into the loxapine structure. Subsequently, UDP-glucuronosyltransferase enzymes facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to form the glucuronide .
The molecular structure of 7-Hydroxy-loxapine-glucuronide features a dibenzoxazepine core with additional hydroxyl and glucuronic acid moieties. The presence of these functional groups significantly alters its pharmacokinetic properties compared to its parent compound.
The primary chemical reactions involving 7-Hydroxy-loxapine-glucuronide include:
These reactions are facilitated by specific enzymes:
The mechanism by which 7-Hydroxy-loxapine-glucuronide exerts its effects involves enhancing the solubility and elimination of loxapine from the body. By converting loxapine into a more water-soluble form, this metabolite aids in reducing potential toxicity and improving pharmacokinetics.
Research indicates that glucuronidated metabolites are generally less biologically active than their parent compounds but play crucial roles in detoxification processes .
7-Hydroxy-loxapine-glucuronide is primarily used in pharmacological research to study drug metabolism and interactions. Its role in influencing the pharmacokinetics of loxapine makes it significant in understanding drug efficacy and safety profiles. Additionally, it serves as a reference standard in analytical chemistry for assessing loxapine levels in biological samples .
Research continues to explore its interactions with various enzymes within the cytochrome P450 family, which may affect co-administered drugs' therapeutic outcomes or toxicity levels .
7-Hydroxy-loxapine-glucuronide represents the terminal metabolite in the biotransformation cascade of the antipsychotic drug loxapine. The metabolic sequence initiates with Phase I hydroxylation mediated primarily by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and CYP3A4, which oxidize loxapine to form 7-hydroxy-loxapine. This intermediate metabolite retains significant pharmacological activity due to its affinity for dopamine D₂ receptors, distinguishing it from the inert glucuronide conjugate [5] [7]. Subsequent Phase II conjugation involves uridine diphosphate-glucuronosyltransferase (UGT)-catalyzed attachment of glucuronic acid to the phenolic hydroxyl group of 7-hydroxy-loxapine. This reaction yields 7-hydroxy-loxapine-glucuronide (molecular formula: C₂₄H₂₆ClN₃O₈; molecular weight: 519.93 g/mol), which exhibits markedly enhanced hydrophilicity compared to its precursors [1] [6].
The pharmacokinetic significance of this pathway is twofold:
Table 1: Kinetic Parameters of Key Metabolic Steps in Loxapine Biotransformation
Metabolic Step | Primary Enzymes | Reaction Type | Metabolite Activity |
---|---|---|---|
Loxapine → 7-OH-loxapine | CYP1A2, CYP3A4 | Hydroxylation | D₂ receptor agonist |
7-OH-loxapine → Glucuronide | UGT1A isoforms | Glucuronidation | Inactive |
The glucuronidation of 7-hydroxy-loxapine is catalyzed by specific UGT isoforms exhibiting affinity for phenolic substrates. Reaction phenotyping studies using recombinant human UGT enzymes indicate dominant roles for:
Competitive inhibition assays reveal that 7-hydroxy-loxapine glucuronidation follows Michaelis-Menten kinetics with apparent Kₘ values ranging 50–200 μM in human liver microsomes. UGT1A1 and UGT1A9 exhibit the lowest Kₘ (highest affinity), aligning with their proficiency in metabolizing phenolic xenobiotics like propranolol metabolites and mycophenolic acid [2] . The reaction proceeds via nucleophilic attack by the phenolic oxygen on the anomeric carbon of UDP-glucuronic acid (UDPGA), forming a β-D-glucopyranuronide linkage [8].
Table 2: Human UGT Isoforms Involved in 7-Hydroxy-loxapine Glucuronidation
UGT Isoform | Relative Activity | Affinity (Kₘ, μM) | Tissue Distribution |
---|---|---|---|
UGT1A1 | High | 50–80 | Liver, intestine |
UGT1A3 | Moderate | 120–150 | Liver, kidney |
UGT1A4 | Low-Moderate | >200 | Liver |
UGT1A9 | High | 60–90 | Liver, kidney |
UGT2B7 | Moderate | 100–180 | Liver, extrahepatic |
Significant species-dependent differences exist in the glucuronidation kinetics of 7-hydroxy-loxapine, complicating preclinical-to-clinical extrapolation:
These interspecies variations necessitate cautious interpretation of rodent pharmacokinetic data. Canine models demonstrate closer metabolic proximity to humans due to UGT1A/2B conservation but exhibit faster renal elimination of glucuronides [4] .
The biotransformation intermediate 7-hydroxy-loxapine (C₁₈H₁₇ClN₂O₂) possesses distinct pharmacological and kinetic properties:
The glucuronidation bottleneck becomes clinically relevant in UGT1A1-deficient (Gilbert’s syndrome) patients, where impaired conjugation leads to 2.3-fold higher exposure to pharmacologically active 7-hydroxy-loxapine [4] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0